![molecular formula C8H7BrN2 B13883889 6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
6-(Bromomethyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromomethyl group attached to the sixth position of the imidazo[1,2-a]pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. This reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol, using bases like sodium bicarbonate or potassium carbonate . Another method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
化学反応の分析
Types of Reactions
6-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines with functional groups like azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl derivatives of imidazo[1,2-a]pyridine.
科学的研究の応用
6-(Bromomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Bromomethyl)imidazo[1,2-a]pyridine is primarily based on its ability to interact with specific molecular targets. For instance, in the context of its anticonvulsant activity, the compound is believed to modulate the activity of neurotransmitter receptors in the central nervous system . In the case of its antibacterial activity, it targets bacterial enzymes and disrupts essential metabolic pathways .
類似化合物との比較
6-(Bromomethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
6-Bromoimidazo[1,2-a]pyridine: Lacks the bromomethyl group but shares similar biological activities.
2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides: These compounds exhibit antitumor activity and are structurally related to this compound.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine: This compound has a phenylthio group instead of a bromomethyl group and shows antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
特性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC名 |
6-(bromomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5H2 |
InChIキー |
QKJMWWNFMUDWTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN2C=C1CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
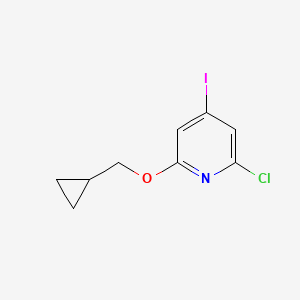
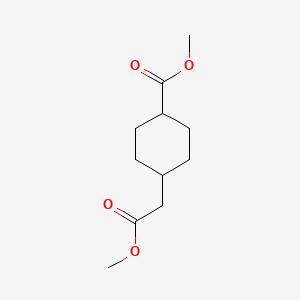
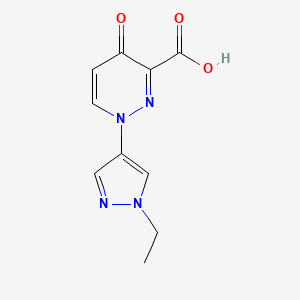
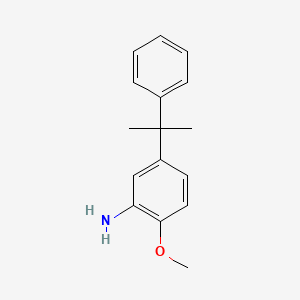
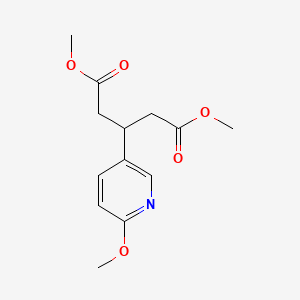
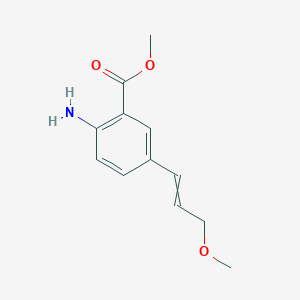
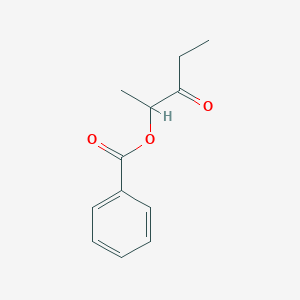
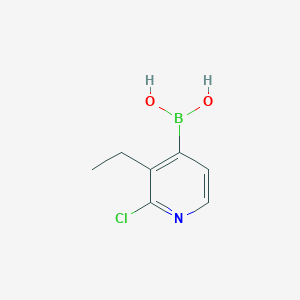

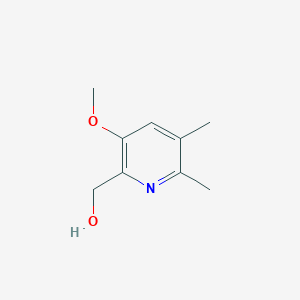
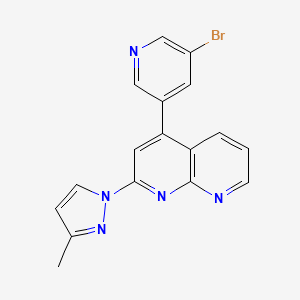
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
